1,1,2-Triphenylpropane
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Overview
Description
1,1,2-Triphenylpropane is a stilbenoid.
Scientific Research Applications
Oxidation and Epoxidation Studies
- Epoxidation of Ethylenic Linkages : The compound undergoes oxidation with chromic oxide, leading to the formation of 1,2-epoxy-1,1,2-triphenylpropane, demonstrating its reactivity and potential applications in organic synthesis (Moussa, 2007).
Photochemistry and Radical Ions
- Photochemistry and Radical Cations : Studies show that 1,1,2-triphenylpropane participates in photosensitized electron transfer reactions, indicating its potential in photochemical applications (Okamoto & Arnold, 1985).
Molecular Mechanics and Conformational Studies
- Molecular Mechanics of Diastereoisomers : Analysis of conformations in diastereoisomeric pairs of 1,2-disubstituted-1,2-diphenylethanes, including this compound, reveals insights into molecular mechanics and conformational preferences, which are crucial for understanding chemical reactions and designing new molecules (Ivanov & Pojarlieff, 1988).
Fluorescence and Excimer Formation
- Intramolecular Excimer Formation : Diphenyl and triphenyl alkanes, including this compound, exhibit unique fluorescence characteristics, indicating potential in fluorescence studies and sensor applications (Hirayama, 1965).
Organic Synthesis and Reaction Mechanisms
- Reduction and Reductive Methylation : The compound is involved in reduction and reductive methylation reactions, indicating its utility in synthetic organic chemistry (Málek & Černý, 1975).
Microfluidity Measurements in Micelles
- Microfluidity Probes in Micellar Solutions : Diphenylpropane and dipyrenylpropane, related to this compound, are used as probes for microfluidity measurements in micellar solutions, highlighting their potential in studying the dynamics of molecular interactions (Zachariasse, 1978).
Kinetic Studies and Isotope Effects
- Primary and Secondary Kinetic Isotope Effects : The compound shows significant kinetic isotope effects in its reactions, providing insights into reaction mechanisms and molecular dynamics (Ibrahim et al., 1992).
Applications in Electroluminescence and Fluorescence
- Delayed Fluorescence in Electroluminescence : Triphenylene derivatives, closely related to this compound, demonstrate significant delayed fluorescence, indicating potential applications in electroluminescent devices (P-Y Chou et al., 2014).
Novel Applications in Organic Synthesis and Biochemistry
- Bifunctional Trityl Groups : Triphenylmethyl derivatives, closely related to this compound, show novel applications in bioconjugation, cross-linking, and other areas, indicating the versatile nature of these compounds (Shchepinov & Korshun, 2003).
Properties
CAS No. |
94871-36-0 |
---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,1-diphenylpropan-2-ylbenzene |
InChI |
InChI=1S/C21H20/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChI Key |
UVGJVHUDMMBHRM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
94871-36-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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